molecular formula C7H9ClF3N3O2 B6241956 (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride CAS No. 2451059-49-5

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride

Cat. No.: B6241956
CAS No.: 2451059-49-5
M. Wt: 259.6
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Description

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride is a synthetic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The amino acid moiety is then attached to the pyrazole ring through a series of reactions. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties can improve the efficacy and safety of these products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid
  • (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
  • (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]pentanoic acid

Uniqueness

What sets (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride apart from similar compounds is its specific combination of the trifluoromethyl group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2451059-49-5

Molecular Formula

C7H9ClF3N3O2

Molecular Weight

259.6

Purity

95

Origin of Product

United States

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